Brd7-IN-2: A Technical Guide to its Discovery, Synthesis, and Application
Brd7-IN-2: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Brd7-IN-2 (also known as compound 2-77), a potent and selective chemical probe for the bromodomain-containing protein 7 (BRD7). This document details the rational design, synthetic procedures, and key experimental data, offering a comprehensive resource for researchers investigating the role of BRD7 in health and disease.
Discovery and Rational Design
Brd7-IN-2 was developed through a structure-based drug design approach that aimed to create selective inhibitors for the BRD7 bromodomain.[1][2][3] The discovery process began with the observation that the BRD9 bromodomain inhibitor, BI9564, also exhibited binding to the closely related BRD7 bromodomain, albeit with lower affinity.[1] By comparing the crystal structures of the BRD7 and BRD9 bromodomains, researchers identified a unique, accessible binding pocket within BRD7.[1] This key structural difference provided a foundation for designing ligands with enhanced selectivity for BRD7 over BRD9.
A series of compounds was then synthesized to strategically occupy this newly identified binding cleft in BRD7, leading to the identification of two potent and selective inhibitors: 1-78 and 2-77 (Brd7-IN-2). These compounds were designed to maintain crucial interactions with asparagine and tyrosine residues essential for acetylated lysine binding, while their unique structural features would confer selectivity by exploiting the distinct pocket in BRD7.
Synthesis of Brd7-IN-2
The synthesis of Brd7-IN-2 and its analogs was achieved through a multi-step synthetic route. While the specific, detailed, step-by-step protocol for Brd7-IN-2 is part of a larger library synthesis, the general methodology involves the coupling of key building blocks. The synthesis of a structurally related benzamide, N-(4-cyanophenyl)-4-methoxybenzamide, provides a representative example of the amide bond formation that is central to the synthesis of this class of inhibitors.
General Synthetic Workflow for Benzamide Core Structure
Caption: General synthetic workflows for the benzamide core of Brd7-IN-2 analogs.
Quantitative Data
The inhibitory activity and selectivity of Brd7-IN-2 have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of Brd7-IN-2
| Target | Assay Type | IC50 (µM) | Kd (nM) | Reference |
| BRD7 | Biochemical | 5.4 | 340 | |
| BRD9 | Biochemical | >300 | - | |
| BRD7 | Cellular (HEK293T) | 1.1 | - | |
| BRD9 | Cellular (HEK293T) | 3.2 | - |
Table 2: Selectivity Profile of Brd7-IN-2
| Protein | Assay Type | Result | Reference |
| BRD7 | Thermal Shift Assay | Increased Tm | |
| BRD9 | Thermal Shift Assay | No change in Tm | |
| Bromodomain Panel | BROMOscanTM | Selective for BRD7 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize Brd7-IN-2 are provided below.
Thermal Shift Assay (TSA)
This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.
Protocol:
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Prepare a reaction mixture containing 10 mM HEPES (pH 7.0), 150 mM NaCl, 8x SYPRO Orange dye, 0.2 mg/mL of His-tagged BRD7 or BRD9 bromodomain, and 5% v/v DMSO with the desired concentration of Brd7-IN-2.
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The final reaction volume is 20 µL.
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Use a real-time PCR system to apply a temperature gradient from 25 °C to 75 °C over 120 minutes, with fluorescence readings every 0.5 °C.
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Determine the melting temperature (Tm) by analyzing the fluorescence intensity as a function of temperature. An increase in Tm indicates ligand binding and stabilization of the protein.
Caption: Experimental workflow for the Thermal Shift Assay.
NanoBRET Target Engagement Assay
This assay quantifies the engagement of Brd7-IN-2 with the BRD7 bromodomain within living cells.
Protocol:
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Co-express the BRD7 bromodomain fused to NanoLuc luciferase and a fluorescently labeled histone peptide (e.g., H3.3-HaloTag) in HEK293T cells.
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Treat the cells with varying concentrations of Brd7-IN-2.
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Measure the bioluminescence resonance energy transfer (BRET) signal.
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A decrease in the BRET signal indicates the displacement of the fluorescent histone peptide by Brd7-IN-2, allowing for the determination of cellular IC50 values.
Caption: Workflow for the NanoBRET Target Engagement Assay.
Cell Fractionation Assay
This assay determines the ability of Brd7-IN-2 to displace BRD9 from chromatin in cells.
Protocol:
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Treat HEK293T cells with 10 µM of Brd7-IN-2 or a control compound for 24 hours.
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Harvest the cells and wash with cold PBS.
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Resuspend the cells in a hypotonic buffer (Buffer A) and lyse the cells.
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Separate the nuclear-soluble and chromatin-insoluble fractions by centrifugation.
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Analyze the amount of BRD9 in the chromatin-insoluble fraction by Western blotting.
Biological Activity and Signaling Pathways
BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex and has been implicated in various cancers, including prostate cancer. Inhibition of the BRD7 bromodomain by Brd7-IN-2 has been shown to impact the expression of androgen receptor (AR) target genes in prostate cancer cells. RNA sequencing analysis of LNCaP prostate cancer cells treated with Brd7-IN-2 revealed a significant overlap in differentially expressed genes with those affected by the AR antagonist enzalutamide. This suggests that BRD7 plays a role in facilitating AR-dependent transcription.
Caption: Proposed signaling pathway of BRD7 in androgen receptor-positive prostate cancer and the inhibitory effect of Brd7-IN-2.
Conclusion
Brd7-IN-2 is a valuable chemical probe for elucidating the biological functions of BRD7. Its development through rational, structure-based design has resulted in a potent and selective inhibitor. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing Brd7-IN-2 to investigate the role of BRD7 in cellular processes and its potential as a therapeutic target in diseases such as prostate cancer.
